molecular formula C12H12Cl3NO3 B4999100 N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide

Cat. No.: B4999100
M. Wt: 324.6 g/mol
InChI Key: KUEKHRCAPSXKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formylphenol and 2,2,2-trichloroethylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Synthetic Route: The synthetic route involves the formation of an intermediate compound through the reaction of 4-formylphenol with 2,2,2-trichloroethylamine.

Chemical Reactions Analysis

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide undergoes various chemical reactions:

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3/c1-2-10(18)16-11(12(13,14)15)19-9-5-3-8(7-17)4-6-9/h3-7,11H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKHRCAPSXKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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